molecular formula C11H16ClNO B14795577 5-ethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride

5-ethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride

Cat. No.: B14795577
M. Wt: 213.70 g/mol
InChI Key: QGJKLZLWNYOZSD-UHFFFAOYSA-N
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Description

5-ethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride is a chemical compound with the molecular formula C11H17NO·HCl It is a derivative of indene, a bicyclic hydrocarbon, and contains an ethoxy group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with indene, which undergoes a series of reactions to introduce the ethoxy and amine groups.

    Ethoxylation: Indene is reacted with an ethylating agent, such as ethyl iodide, in the presence of a base like sodium hydride to introduce the ethoxy group.

    Amination: The ethoxylated intermediate is then subjected to amination using an amine source, such as ammonia or an amine derivative, under appropriate conditions to form the desired amine compound.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the amine compound to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The compound can undergo substitution reactions where the ethoxy or amine groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted indene derivatives with various functional groups.

Scientific Research Applications

5-ethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized as an intermediate in the production of fine chemicals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-ethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride is unique due to the presence of both ethoxy and amine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these functional groups play a crucial role.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

5-ethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-2-13-9-4-5-10-8(7-9)3-6-11(10)12;/h4-5,7,11H,2-3,6,12H2,1H3;1H

InChI Key

QGJKLZLWNYOZSD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C(CC2)N.Cl

Origin of Product

United States

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